molecular formula C6H7ClF3N3O3S B13197143 2-[4-Methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride

2-[4-Methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride

Cat. No.: B13197143
M. Wt: 293.65 g/mol
InChI Key: FTNVRQISOPRDTO-UHFFFAOYSA-N
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Description

2-[4-Methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a trifluoromethyl group, a triazole ring, and a sulfonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 2-[4-Methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride involves several steps. One common method includes the reaction of 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole with ethane-1-sulfonyl chloride under controlled conditions. The reaction typically requires the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

2-[4-Methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, catalysts like palladium, and solvents such as dichloromethane and acetonitrile. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-Methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[4-Methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives, depending on the nucleophile involved. The trifluoromethyl group and triazole ring contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar compounds to 2-[4-Methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride include:

The uniqueness of this compound lies in its combination of functional groups, which provides distinct reactivity and stability compared to other similar compounds.

Properties

Molecular Formula

C6H7ClF3N3O3S

Molecular Weight

293.65 g/mol

IUPAC Name

2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethanesulfonyl chloride

InChI

InChI=1S/C6H7ClF3N3O3S/c1-12-4(6(8,9)10)11-13(5(12)14)2-3-17(7,15)16/h2-3H2,1H3

InChI Key

FTNVRQISOPRDTO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN(C1=O)CCS(=O)(=O)Cl)C(F)(F)F

Origin of Product

United States

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